molecular formula C19H14N2O B14550962 4,5-Dimethyl-2-phenyl-6H-perimidin-6-one CAS No. 61735-73-7

4,5-Dimethyl-2-phenyl-6H-perimidin-6-one

Cat. No.: B14550962
CAS No.: 61735-73-7
M. Wt: 286.3 g/mol
InChI Key: PFEHEQUWXBMSDL-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-phenyl-6H-perimidin-6-one is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-phenyl-6H-perimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-dimethyl-2-aminobenzophenone with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-phenyl-6H-perimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

4,5-Dimethyl-2-phenyl-6H-perimidin-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-phenyl-6H-perimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and have comparable chemical properties.

    Pyrimido[5,4-d]pyrimidines: Another class of compounds with structural similarities to 4,5-Dimethyl-2-phenyl-6H-perimidin-6-one.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its methyl and phenyl groups contribute to its stability and versatility in various chemical reactions.

Properties

CAS No.

61735-73-7

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

4,5-dimethyl-2-phenylperimidin-6-one

InChI

InChI=1S/C19H14N2O/c1-11-12(2)18(22)14-9-6-10-15-16(14)17(11)21-19(20-15)13-7-4-3-5-8-13/h3-10H,1-2H3

InChI Key

PFEHEQUWXBMSDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C3C1=NC(=NC3=CC=C2)C4=CC=CC=C4)C

Origin of Product

United States

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